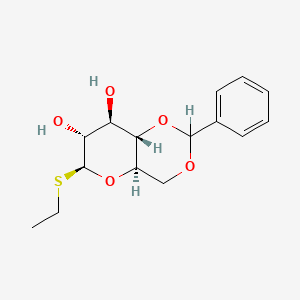

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside

Beschreibung

BenchChem offers high-quality Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13-,14?,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMMDHDGIYADCQ-BWTKQZKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Beta-Selective Thioglycoside Donors in Carbohydrate Synthesis

Executive Summary

Thioglycosides represent the "gold standard" of glycosyl donors due to their unique "latent-active" profile. Unlike sensitive glycosyl halides or imidates, thioglycosides withstand diverse protecting group manipulations (basic and acidic), yet can be chemoselectively activated under mild conditions.

Achieving

Mechanistic Foundations of -Selectivity

To control stereochemistry, one must control the intermediate. The reaction trajectory of a thioglycoside donor depends heavily on the protecting group at C2 and the solvent system.

Pathway A: Neighboring Group Participation (NGP)

Target: 1,2-trans-

-

Reliability: >95%

-selective.[1]

Pathway B: The Nitrile Solvent Effect

Target: 1,2-trans-

Pathway C: Crich -Mannosylation (The 1,2-cis Challenge)

Target: 1,2-cis-

Mechanistic Visualization

Figure 1: Divergent mechanistic pathways for beta-selectivity depending on protecting groups and solvent.

Strategic Activation Systems

Selecting the correct promoter is as vital as the donor structure. The table below compares the industry-standard systems.

| Promoter System | Reagents | Primary Application | Mechanism Type | Operational Note |

| NIS / TfOH | N-Iodosuccinimide / Triflic Acid | General | Electrophilic activation of Sulfur | "Standard" method. Robust, works at 0°C to RT. |

| BSP / Tf | 1-Benzenesulfinyl piperidine / Triflic Anhydride | Crich | Formation of reactive Sulfonium salt | Must be performed at -60°C to -78°C. Pre-activation essential. |

| DMTST | Dimethyl(methylthio) sulfonium triflate | Complex oligosaccharides | Highly reactive sulfonium transfer | Air-sensitive salt; often generated in situ or stored in glovebox. |

| IDCP | Iodonium dicollidine perchlorate | "Armed" donors only | Mild electrophilic activation | rarely used for |

Experimental Protocols

Protocol A: Standard -Glucosylation (NGP-Directed)

For synthesis of 1,2-trans-glycosides using C2-benzoyl/acetyl protected thioglycosides.

Reagents:

-

Donor: Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-

-D-glucopyranoside (1.0 equiv) -

Acceptor: Primary or secondary alcohol (1.2 equiv)

-

Promoter: NIS (1.5 equiv), TfOH (0.1 equiv)

-

Solvent: DCM (anhydrous)

Step-by-Step Workflow:

-

Drying: Co-evaporate donor and acceptor with toluene (3x) to remove trace water. Dry 4Å molecular sieves (powdered) under high vacuum at 200°C for 2 hours prior to use.

-

Setup: In a flame-dried flask under Argon, dissolve Donor and Acceptor in DCM (0.05 M concentration). Add activated molecular sieves.[3] Stir for 30 mins at Room Temperature (RT).

-

Activation: Cool mixture to 0°C . Add NIS (solid) in one portion.

-

Catalysis: Add TfOH (neat or as a stock solution in DCM) dropwise.

-

Observation: The solution often turns dark violet/brown due to iodine generation.

-

-

Quench: Monitor by TLC (approx. 15-30 mins). Quench with saturated aqueous Na

S -

Workup: Extract with DCM, wash with brine, dry over MgSO

.

Protocol B: The Crich -Mannosylation (Pre-Activation)

For synthesis of difficult 1,2-cis-

Reagents:

-

Donor: 4,6-O-benzylidene-protected thiomannoside (1.0 equiv)

-

Acceptor: Alcohol (1.5 equiv)

-

Promoter: BSP (1.2 equiv), Tf

O (1.1 equiv), TTBP (2,4,6-tri-tert-butylpyrimidine, 2.0 equiv - Acid Scavenger) -

Solvent: DCM (Strictly anhydrous)

Step-by-Step Workflow:

-

Pre-Activation Setup: Dissolve Donor, BSP, and TTBP in DCM containing 4Å MS. Cool to -78°C (Acetone/Dry Ice bath).

-

Generation of Triflate: Add Tf

O dropwise. Stir for 10-15 minutes at -78°C.-

Mechanistic Check: This generates the

-mannosyl triflate intermediate before the acceptor sees it.

-

-

Acceptor Addition: Add the Acceptor (dissolved in minimal DCM) slowly down the side of the flask.

-

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to -40°C over 2 hours.

-

Quench: Quench with sat. NaHCO

before warming to room temperature to prevent anomerization.

Visualization of Crich Protocol

Figure 2: The "Pre-Activation" workflow essential for beta-mannosylation.

Troubleshooting & Optimization

The "Armed-Disarmed" Principle

Thioglycoside reactivity is tunable.

-

Armed Donors: Ether protection (benzyl) at C2. Reactivity is high. Prone to hydrolysis if not strictly dry.

-

Disarmed Donors: Ester protection (benzoyl) at C2.[4] Reactivity is low. Requires stronger activation (more TfOH or higher temp).

-

Tip: If the reaction is sluggish with a benzoylated donor, switch from NIS/TfOH to NIS/TMSOTf (stronger Lewis acid).

Anomerization (The Enemy of Selectivity)

-Glycosides are kinetically formed but thermodynamically less stable than-

Problem: If the reaction is left too long or acid is not neutralized, the product will isomerize to the

-form. -

Solution: Use acid scavengers like TTBP (hindered base) in the reaction mixture, especially for Protocol B.

Solvent Selection[5]

-

DCM: Non-polar, promotes Tight Ion Pairing (favors

-mannosylation via triflate). -

Acetonitrile: Polar, participates to form Nitrilium ion (favors

-glucosylation). -

Ether/THF: Coordinates oxocarbenium ion from the

-face, favoring

References

-

Crich, D., & Sun, S. (1998). "Direct Synthesis of

-Mannopyranosides by the Sulfoxide Method." Journal of the American Chemical Society. -

Codée, J. D., et al. (2005). "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews.

-

Veeneman, G. H., et al. (1990). "Iodonium ion promoted reactions at the anomeric center. II - An efficient thioglycoside activation system." Tetrahedron Letters.

-

Schmidt, R. R. (1986). "New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method?" Angewandte Chemie International Edition.

-

Fraser-Reid, B., et al. (1988). "Armed and disarmed n-pentenyl glycosides in saccharide couplings." Journal of the American Chemical Society.

Sources

- 1. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 2. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]

- 3. Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Technical Guide: Ethyl vs. Phenyl Thioglycosides in Oligosaccharide Synthesis

Executive Summary

In the architecture of complex oligosaccharides, thioglycosides represent the "gold standard" for stability-reactivity balance.[1] Unlike glycosyl halides (unstable) or trichloroacetimidates (highly reactive, acid-sensitive), thioglycosides offer a robust latent capability: they remain inert during protecting group manipulations but can be activated chemoselectively.

This guide analyzes the critical decision matrix between Ethyl (S-Et) and Phenyl (S-Ph) thioglycosides. While often used interchangeably, their electronic differences dictate divergent roles in "armed-disarmed" strategies, orthogonal glycosylation, and process scalability.

Part 1: Mechanistic Foundations & Electronic Theory

The core distinction between S-Et and S-Ph lies in the electron density at the sulfur atom, which dictates the rate of activation by thiophilic promoters (e.g., NIS/TfOH).

The Electronic Divergence

-

Ethyl Thioglycosides (Alkyl): The ethyl group exerts a positive inductive effect (+I). This increases electron density on the sulfur atom, making it more nucleophilic. Consequently, S-Et donors are generally more reactive (easier to activate) than their phenyl counterparts.

-

Phenyl Thioglycosides (Aryl): The phenyl ring exerts a negative inductive effect (-I) and allows for resonance delocalization of the sulfur lone pairs into the

-system. This decreases the nucleophilicity of the sulfur, rendering S-Ph donors less reactive (more stable/latent).

The "Armed-Disarmed" Context

While the aglycone (S-Et vs. S-Ph) influences reactivity, it is often secondary to the protecting group pattern (Fraser-Reid's concept). However, when protecting groups are identical, the aglycone becomes the deciding factor.

Reactivity Hierarchy (Decreasing Reactivity):

Visualization: Activation Pathway

The following diagram illustrates the activation mechanism, highlighting where the electronic nature of the R-group (Et vs. Ph) impacts the formation of the sulfonium ion intermediate.

Figure 1: Mechanism of thioglycoside activation. The nucleophilicity of the sulfur atom (modulated by Et or Ph) determines the kinetics of the initial promoter attack.

Part 2: Stability vs. Reactivity Profile

The choice between S-Et and S-Ph is a trade-off between reactivity (for difficult couplings) and stability (for orthogonality or environmental control).

Comparative Data Matrix

| Feature | Ethyl Thioglycoside (S-Et) | Phenyl Thioglycoside (S-Ph) | Causality |

| Reactivity (RRV) | High (Armed) | Moderate/Low (Disarmed) | Inductive effect (+I vs -I). |

| Anomeric Stability | Moderate | High | S-Ph is less prone to hydrolysis under mild acidic conditions. |

| Odor Profile | High Risk (Releases EtSH) | Manageable (Releases PhSH) | EtSH is highly volatile; PhSH has lower vapor pressure. |

| Byproduct Toxicity | Volatile thiols | Non-volatile disulfides | Ease of workup favors S-Ph in large scale. |

| Orthogonality | Activates over S-Ph | Activates under S-Et | Allows "Aglycone-based" block synthesis. |

Stability in Synthesis

Both donors exhibit excellent stability under:

-

Zemplén conditions: NaOMe/MeOH (Deacetylation).

-

Hydride reductions: LiAlH4 (if anomeric center is not activated).

-

Mild Acid: CSA or pTsOH (Benzylidene formation).

Critical Constraint: Neither is stable to strong electrophiles (Br2, strong Lewis acids) without buffering, as these mimic promoters.

Part 3: Experimental Protocols

Standard Activation Protocol (NIS/TfOH)

This protocol applies to both, but reaction times for S-Ph may be longer.

Reagents:

-

Donor (1.0 equiv)[2]

-

Acceptor (1.0 - 1.5 equiv)

-

NIS (N-Iodosuccinimide) (1.2 - 1.5 equiv)

-

TfOH (Trifluoromethanesulfonic acid) (0.1 - 0.2 equiv)

-

DCM (Dichloromethane) or Et2O (Ether) - Solvent choice affects stereoselectivity.

-

4Å Molecular Sieves (Activated)

Workflow:

-

Drying: Co-evaporate Donor and Acceptor with toluene (3x) to remove trace water.[3]

-

Setup: Dissolve in dry DCM under Argon/Nitrogen. Add activated 4Å MS. Stir for 30 min.

-

Cooling: Cool reaction to -40°C (for S-Et) or -20°C to 0°C (for S-Ph). Note: S-Ph requires higher temperatures due to lower reactivity.

-

Activation: Add NIS (solid, protected from light). Stir for 5 mins.

-

Promotion: Add TfOH (catalytic) dropwise.

-

Observation: Solution typically turns dark red/purple (iodine generation).

-

-

Quench: Upon TLC completion (typically 15-60 min), add saturated aqueous

(removes iodine) and saturated -

Workup: Extract with DCM, wash with brine, dry over

.

Synthesis of Thioglycosides[4]

-

S-Ph Synthesis: Reaction of per-acetylated sugar with Thiophenol (

) and -

S-Et Synthesis: Reaction of per-acetylated sugar with Ethanethiol (

) and-

Precaution: Requires bleach trap for stench control.

-

Part 4: Strategic Selection in Drug Development

When designing a convergent block synthesis for a carbohydrate API (Active Pharmaceutical Ingredient), the selection logic follows this decision tree.

Aglycone-Based Orthogonality

You can react an S-Et donor with an S-Ph acceptor directly.

-

The promoter (e.g., mild NIS/TfOH or IDCP) will selectively activate the more nucleophilic S-Et.

-

The S-Ph moiety on the acceptor remains intact, ready to serve as a donor in the next step.

Decision Logic Diagram

Figure 2: Strategic decision tree for selecting S-Et vs. S-Ph based on process constraints and synthetic architecture.

References

-

Codée, J. D. C., et al. (2005). "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews.

-

Fraser-Reid, B., et al. (1988).[4] "Armed and disarmed n-pentenyl glycosides in saccharide couplings leading to oligosaccharides." Journal of the American Chemical Society.[4]

-

Zhang, Z., et al. (1999).[4] "Programmable One-Pot Oligosaccharide Synthesis." Journal of the American Chemical Society.[4]

-

Veeneman, G. H., et al. (1990). "Thioglycosides as versatile building blocks in oligosaccharide synthesis."[3][7][8][9] Tetrahedron Letters.

-

Garegg, P. J. (1997). "Thioglycosides as glycosyl donors in oligosaccharide synthesis." Advances in Carbohydrate Chemistry and Biochemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]

- 5. US5559271A - Organic polysulfide compositions having reduced odor - Google Patents [patents.google.com]

- 6. Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemoselective activation of ethyl vs. phenyl thioglycosides: one-pot synthesis of oligosaccharides (2020) | Cian Mc Carthy | 9 Citations [scispace.com]

- 8. irl.umsl.edu [irl.umsl.edu]

- 9. Chemoselective activation of ethyl <i>vs</i>. phenyl thioglycosides: one-pot synthesis of oligosaccharides [ouci.dntb.gov.ua]

Navigating the Matrix: A Technical Guide to the Solubility of Benzylidene-Protected Thioglucosides in Organic Solvents

For Immediate Release

[City, State] – In the intricate landscape of synthetic organic chemistry and drug development, the precise control over the solubility of intermediates is paramount. Benzylidene-protected thioglucosides are pivotal building blocks in the synthesis of complex carbohydrates and glycoconjugates, serving as versatile glycosyl donors.[1] However, their successful application is intrinsically linked to their behavior in various organic solvents. This guide offers an in-depth exploration of the solubility characteristics of these compounds, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to optimize their synthetic strategies.

The Structural Determinants of Solubility: A Molecular Perspective

The solubility of a compound is governed by the delicate interplay of intermolecular forces between the solute and the solvent.[2][3] For benzylidene-protected thioglucosides, the key structural features dictating their solubility profiles are:

-

The Benzylidene Acetal: This bulky, nonpolar moiety significantly contributes to the molecule's hydrophobic character. It masks the polar 4- and 6-hydroxyl groups of the glucopyranose ring, reducing the potential for hydrogen bonding with polar solvents.

-

The Thioglycosidic Linkage: The replacement of an oxygen atom with a sulfur atom at the anomeric position (C1) subtly alters the polarity and hydrogen bonding capability of this region of the molecule. The sulfur atom is less electronegative than oxygen, resulting in a less polar C-S bond compared to a C-O bond.

-

The Remaining Free Hydroxyl Groups: Typically, the 2- and 3-hydroxyl groups remain unprotected. These groups are the primary sites for hydrogen bonding with polar solvents and are crucial for solubility in more polar media.

The overarching principle of "like dissolves like" is a reliable guide.[2][3][4] Solvents with similar polarity and hydrogen bonding capabilities to the solute will generally be more effective at dissolving it. Consequently, benzylidene-protected thioglucosides exhibit a nuanced solubility profile, often favoring moderately polar, aprotic solvents.

A Qualitative and Quantitative Overview of Solubility

While precise quantitative solubility data for every conceivable benzylidene-protected thioglucoside is not exhaustively compiled, a general understanding can be derived from common laboratory practices and published synthetic procedures.[5][6] The following table provides a qualitative and semi-quantitative solubility profile for a representative compound, Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside , in a range of common organic solvents.

| Solvent | Solvent Type | Polarity (Dielectric Constant) | Expected Solubility | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | High | The moderate polarity and ability to engage in dipole-dipole interactions effectively solvate the molecule. |

| Chloroform | Polar Aprotic | 4.8 | High | Similar to DCM, its polarity is well-suited to dissolve the compound. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | High | The ether oxygen can act as a hydrogen bond acceptor, interacting with the free hydroxyl groups.[5] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | Moderate to High | Offers a good balance of polarity to interact with both the polar and nonpolar regions of the molecule. |

| Acetone | Polar Aprotic | 21 | Moderate | While polar, its smaller size and high polarity may not as effectively solvate the bulky nonpolar benzylidene group. |

| Acetonitrile | Polar Aprotic | 37.5 | Low to Moderate | The high polarity makes it less compatible with the significant nonpolar character of the molecule. |

| Methanol (MeOH) | Polar Protic | 33 | Low | The extensive hydrogen bonding network of methanol is disrupted by the nonpolar benzylidene group, making solvation less favorable. |

| Hexanes | Nonpolar | 1.9 | Very Low/Insoluble | Lacks the polarity to interact with the free hydroxyl groups, resulting in poor solvation. |

| Diethyl Ether | Nonpolar | 4.3 | Low | While it has an ether oxygen, its overall nonpolar character limits its ability to dissolve the compound. |

Note: Solubility is temperature-dependent. Generally, solubility increases with temperature.[7][8]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The gravimetric method is a robust and widely used technique for determining the solubility of crystalline solids.[7]

Protocol: Equilibrium Solubility Determination by the Gravimetric Method

Objective: To determine the saturation solubility of a benzylidene-protected thioglucoside in a specific organic solvent at a defined temperature.

Materials:

-

Benzylidene-protected thioglucoside (crystalline solid, >98% purity)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Preparation: Add an excess amount of the solid thioglucoside to a pre-weighed vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Gentle agitation is crucial.

-

Sampling: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Filtration: Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe. Attach a 0.22 µm syringe filter and dispense a known volume (e.g., 1.0 mL) of the clear, saturated solution into a pre-weighed, clean vial.

-

Solvent Evaporation: Remove the solvent from the filtered sample under reduced pressure (e.g., using a rotary evaporator) or in a vacuum oven at a temperature that will not degrade the compound.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation:

-

Mass of dissolved solute = (Final weight of vial + solute) - (Initial weight of empty vial)

-

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of filtered solution (mL)

-

This entire process can be visualized through the following workflow:

Factors Influencing and Modulating Solubility

Several factors beyond the choice of solvent can influence the solubility of benzylidene-protected thioglucosides:

-

Temperature: As with most solids, solubility generally increases with increasing temperature.[7][8] This can be leveraged to prepare supersaturated solutions for crystallization.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Highly pure, crystalline material is essential for obtaining reproducible data.

-

Anomeric Configuration: While the α and β anomers will have the same functional groups, their different spatial arrangements can lead to slight differences in crystal packing and, consequently, minor variations in solubility.

-

Substituents on the Benzylidene Ring or Aglycone: The addition of functional groups to the benzylidene ring or the aglycone (the non-sugar part of the thioglycoside) can significantly alter polarity and solubility. For instance, electron-withdrawing groups on the phenylthio moiety can impact the overall electronic character and solvation.

Conclusion and Future Perspectives

A thorough understanding of the solubility of benzylidene-protected thioglucosides is not merely an academic exercise; it is a critical component of efficient process development, purification, and formulation in both academic and industrial settings. The principles and methodologies outlined in this guide provide a robust framework for researchers to predict, measure, and manipulate the solubility of these important synthetic intermediates. As the demand for complex carbohydrates in drug discovery continues to grow, a deep knowledge of the physical properties of these building blocks will be indispensable for innovation.

The relationship between molecular structure and solubility can be summarized as follows:

References

- Carbohydrate Solubility - Nutrition and Food Science - Vaia. (2024).

- Experiment 5 Properties of Carbohydrates: Solubility, Reactivity, and Specific Rotation. (n.d.). Scribd.

- Carbohydrate Solubility Tests - Glucose. (n.d.). Scribd.

- Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. (n.d.). Journal of Chemical Education.

- Aqueous Solubility of Carbohydrates. (n.d.). GlycoData.

- Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides. (2007). National Institutes of Health.

- Impact of Intermolecular Forces on Physical Properties. (n.d.). Solubility of Things.

- Intermolecular Forces and Solubilities. (2020). Chemistry LibreTexts.

- Solubility and solvation of monosaccharides in ionic liquids. (2016). PATh.

- Protecting Group-Free Synthesis of Glycosides. (n.d.).

- Effects of Intermolecular Forces. (n.d.). Saskoer.ca.

- Properties of Monosaccharides. (2021). Chemistry LibreTexts.

- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019).

- 2-O-benzylarabinothiofuranosides and their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides. (n.d.). PMC.

- Experiment 15 – Carbohydrates. (n.d.). Moorpark College.

- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- Factors Effecting Solubility. (2024). YouTube.

- Factors That Affect Solubility (Chemistry). (2016). YouTube.

- Intermolecular Forces 1: Solubility. (2019). YouTube.

- Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside. (n.d.). Chem-Impex.

- Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside. (n.d.). QL Meditech.

- Phenyl 4,6-O-Benzylidene-1-thio-β-D-glucopyranoside. (n.d.).

- Effects of Intermolecular Forces on the Properties of Substances. (n.d.). Prezi.

- Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside 98.0+%. (n.d.). TCI America.

- Phenyl 4,6-O-Benzylidene-1-thio-β-D-glucopyranoside (Synonyms). (n.d.). MedchemExpress.com.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Use of 3,5-Di-O-benzylidene and 3,5-Di-O-(di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vaia.com [vaia.com]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Strategies for the Regioselective Functionalization of C2 and C3 Hydroxyls in 4,6-O-Benzylidene-α-D-Glucopyranosides

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 4,6-O-benzylidene-α-D-glucopyranoside is a cornerstone intermediate in synthetic carbohydrate chemistry, prized for its conformational rigidity and the masking of the C4 and C6 hydroxyls. This protection scheme unveils the C2 and C3 secondary hydroxyls, presenting a classical challenge in regioselective synthesis due to their similar steric and electronic environments. Achieving selective functionalization at either position is paramount for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. This guide provides an in-depth exploration of the principles and field-proven protocols for differentiating these vicinal diols through selective alkylation, acylation, oxidation, and epoxide formation. We delve into the causality behind experimental choices, offering robust, self-validating protocols grounded in authoritative literature.

Part 1: Foundational Principles of C2 vs. C3 Reactivity

The selective modification of the C2 and C3 hydroxyls in the 4,6-O-benzylidene-α-D-glucopyranoside scaffold is governed by a subtle interplay of stereoelectronic factors. Understanding these principles is critical for selecting the appropriate synthetic strategy.

-

Acidity: The C2-hydroxyl (C2-OH) is positioned adjacent to the anomeric carbon (C1). The electron-withdrawing inductive effect of the two acetal oxygens at C1 renders the C2-OH proton slightly more acidic than the C3-OH proton[1]. This enhanced acidity can be exploited in reactions where deprotonation is a key step, such as under phase-transfer catalysis conditions.

-

Nucleophilicity and Steric Access: In the rigid chair conformation imposed by the benzylidene acetal, both the C2-OH and C3-OH are in equatorial positions. While electronically similar in terms of nucleophilicity, the C3-OH is often considered marginally more sterically accessible to bulky reagents. However, the approach of reagents can be influenced by the overall molecular conformation and solvent effects.

-

Intramolecular Hydrogen Bonding: The cis-diol arrangement allows for potential intramolecular hydrogen bonding between the C2 and C3 hydroxyls, which can modulate their availability and reactivity. The specific reaction conditions, particularly the solvent and base used, can disrupt or promote these interactions, thereby influencing selectivity.

The unique role of the C2 hydroxyl, in particular, has been noted to significantly influence glycosidic bond stability and reactivity due to its proximity to the anomeric center[2][3]. These nuanced differences are the levers that chemists can pull to achieve regiocontrol.

Caption: Key reactive hydroxyls at C2 and C3.

Part 2: Selective Alkylation Protocols

Alkylation of the C2 or C3 hydroxyl is a common transformation for installing protecting groups or linkers. The two primary methods for achieving regioselectivity are organotin-mediated alkylation and phase-transfer catalysis.

Method A: Organotin-Mediated Alkylation

Principle of Causality: This powerful technique relies on the in-situ formation of a dibutylstannylene acetal by reacting the diol with dibutyltin oxide (Bu₂SnO). This five-membered ring intermediate rigidifies the C2-C3 bond and differentially activates the associated oxygens. For equatorial-equatorial diols as found in this glucose derivative, the tin atom coordinates preferentially to the C2 oxygen, significantly enhancing its nucleophilicity[4]. Subsequent reaction with an electrophile, such as benzyl bromide, therefore occurs with high selectivity at the C2 position. This method is a cornerstone of modern carbohydrate chemistry for achieving regiocontrol[5][6].

Experimental Protocol: Selective C2-Benzylation via Stannylene Acetal

-

Preparation: To a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous methanol or toluene (approx. 20 mL per gram of substrate), add dibutyltin oxide (1.1 eq).

-

Acetal Formation: Heat the mixture to reflux with a Dean-Stark apparatus (if using toluene) or under a condenser (if using methanol) until the solution becomes clear (typically 2-4 hours). This indicates the formation of the stannylene acetal and removal of water.

-

Alkylation: Cool the reaction mixture slightly and then evaporate the solvent under reduced pressure to obtain the crude stannylene acetal as a white solid or syrup.

-

Reaction: Re-dissolve the intermediate in anhydrous N,N-dimethylformamide (DMF). Add tetrabutylammonium bromide (TBAB, 1.0 eq) as a catalyst, followed by the dropwise addition of benzyl bromide (BnBr, 1.2 eq).

-

Monitoring: Stir the reaction at 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and quench with methanol. Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the C2-O-benzylated product.

Method B: Phase-Transfer Catalysis (PTC)

Principle of Causality: PTC provides a milder, tin-free alternative for selective alkylation[7]. This method uses a quaternary ammonium salt, like TBAB, to shuttle a hydroxide or alkoxide ion from an aqueous or solid phase into the organic phase containing the carbohydrate substrate[8]. Under carefully controlled, non-stoichiometric base conditions, the more acidic C2-OH is preferentially deprotonated and subsequently alkylated[1][9]. The efficiency of this method relies on the delicate balance between the rates of deprotonation and alkylation.

Caption: Phase-Transfer Catalysis (PTC) workflow.

Experimental Protocol: Selective C2-Benzylation via PTC

-

Setup: Vigorously stir a mixture of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq), benzyl bromide (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.2 eq) in a biphasic system of toluene and 50% aqueous NaOH (w/w).

-

Reaction: Maintain the vigorous stirring at room temperature. The success of PTC is highly dependent on maximizing the interfacial surface area between the two phases.

-

Monitoring: Monitor the reaction by TLC. Mono-alkylation is typically observed first, followed by the potential for di-alkylation if the reaction is left for too long or if excess reagents are used. The reaction is usually complete in 6-18 hours.

-

Work-up: Dilute the reaction mixture with water and separate the layers. Extract the aqueous layer with toluene or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography to isolate the desired methyl 4,6-O-benzylidene-2-O-benzyl-α-D-glucopyranoside.

| Alkylation Method | Key Reagent | Typical Selectivity | Advantages | Disadvantages |

| Organotin-Mediated | Bu₂SnO | High for C2 | Excellent and reliable selectivity[10] | Use of toxic organotin reagents |

| Phase-Transfer Catalysis | TBAB | Good for C2 | Tin-free, mild conditions[7] | Requires vigorous stirring, risk of over-alkylation |

Part 3: Selective Acylation Protocols

Acylation is fundamental for installing ester protecting groups. Similar to alkylation, organotin intermediates provide a reliable path to regioselectivity, but direct acylation under kinetic control is also a viable strategy.

Method A: Organotin-Mediated Acylation

Principle of Causality: The mechanism mirrors that of organotin-mediated alkylation. The formation of the stannylene acetal activates the C2-oxygen, directing acylation to this position with high fidelity when using reagents like benzoyl chloride[11][12][13]. This method is particularly useful when other direct methods yield mixtures of products.

Experimental Protocol: Selective C2-Benzoylation

-

Acetal Formation: Prepare the dibutylstannylene acetal of methyl 4,6-O-benzylidene-α-D-glucopyranoside as described in the alkylation protocol (Part 2, Method A, steps 1-3).

-

Acylation: Dissolve the crude acetal in anhydrous dioxane or toluene. Cool the solution to 0 °C.

-

Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the solution. A base such as triethylamine (TEA) or pyridine (1.2 eq) can be added to scavenge the HCl byproduct.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with a small amount of water or methanol. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, 1M HCl (if a base was used), and brine. Dry the organic phase over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.

Method B: Direct Acylation under Kinetic Control

Principle of Causality: This approach leverages the intrinsic reactivity difference between the two hydroxyls without activating agents. At low temperatures, the slightly more reactive C2-OH can be acylated preferentially before the C3-OH reacts[14]. The choice of solvent and base is critical; pyridine often serves as both the solvent and base, facilitating the reaction while keeping side reactions to a minimum at reduced temperatures.

Experimental Protocol: Selective C2-Octanoylation [14]

-

Setup: Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in dry pyridine and cool the solution to -5 °C in an ice-salt bath.

-

Reagent Addition: Slowly add octanoyl chloride (1.1 eq) to the cooled, stirred solution.

-

Reaction: Maintain the stirring at -5 °C for 6 hours, then allow the mixture to stand overnight at room temperature.

-

Monitoring: Monitor the reaction by TLC to confirm the conversion of starting material to a single major product.

-

Work-up: Pour the reaction mixture into ice-water and extract with chloroform or dichloromethane.

-

Purification: Wash the combined organic extracts with cold, dilute H₂SO₄ (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Part 4: Oxidation and Epoxide Formation

Beyond alkylation and acylation, the C2-C3 diol is a versatile handle for oxidative transformations and for the synthesis of strained ring systems like epoxides (anhydro sugars), which are powerful synthetic intermediates.

Synthesis of 2,3-Anhydro (Epoxide) Derivatives

Principle of Causality: This transformation is a powerful strategy for inverting the stereochemistry at C2 or C3 and introducing new functionalities. It proceeds via a two-step sequence:

-

Regioselective Sulfonylation: The diol is first treated with a sulfonyl chloride (e.g., tosyl chloride, TsCl) in pyridine. Due to a combination of steric and electronic factors, sulfonylation often occurs preferentially at the C2 position.

-

Intramolecular Sₙ2 Cyclization: The resulting 2-O-tosylate is then treated with a base (e.g., sodium methoxide). The base deprotonates the C3-OH, which then acts as an intramolecular nucleophile, attacking C2 and displacing the excellent tosylate leaving group. This Sₙ2 reaction proceeds with inversion of configuration at C2, leading to the formation of a 2,3-anhydro sugar with the manno configuration[15][16].

Caption: Workflow for the synthesis of 2,3-anhydro sugars.

Experimental Protocol: Synthesis of Methyl 2,3-Anhydro-4,6-O-benzylidene-α-D-mannopyranoside

-

Sulfonylation: Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in a minimum amount of dry pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 30 minutes.

-

Reaction: Keep the reaction at 0-5 °C and stir for 24-48 hours. Monitor by TLC until the starting material is consumed and a major mono-tosylated product is formed.

-

Work-up (Step 1): Pour the reaction mixture into ice-water. Extract the product with dichloromethane. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude 2-O-tosyl intermediate, which can be used directly in the next step.

-

Epoxide Formation: Dissolve the crude tosylate in a mixture of chloroform and methanol. Add a solution of sodium methoxide in methanol (1.5 M, 1.5 eq) and stir at room temperature for 2-4 hours.

-

Monitoring (Step 2): Monitor the reaction by TLC for the disappearance of the tosylate and the appearance of the epoxide product (which will have a higher Rf).

-

Work-up and Purification: Neutralize the reaction with acetic acid or pass it through a short plug of acidic resin. Concentrate the mixture, re-dissolve in dichloromethane, wash with water, and dry over Na₂SO₄. After filtration and concentration, purify the crude product by silica gel chromatography or recrystallization from ethanol to afford the crystalline epoxide.

Conclusion

The selective functionalization of the C2 and C3 hydroxyls in benzylidene-protected glucose is a solvable, albeit nuanced, challenge. By understanding the underlying principles of reactivity and leveraging powerful synthetic methods such as organotin-mediated activation, phase-transfer catalysis, and controlled kinetic reactions, researchers can access a wide array of valuable building blocks. The protocols detailed herein provide reliable and reproducible pathways to selectively alkylate, acylate, or transform the C2-C3 diol, enabling the efficient construction of complex carbohydrates for applications in drug discovery and chemical biology.

References

-

Progress on Selective Acylation of Carbohydrate Hydroxyl Groups. ResearchGate.[Link]

-

Selectivity switch in the catalytic functionalization of nonprotected carbohydrates: selective synthesis in the presence of anomeric and structurally similar carbohydrates under mild conditions. PubMed.[Link]

-

Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Organic Chemistry Portal.[Link]

-

Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. PubMed.[Link]

-

Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. PubMed.[Link]

-

Regioselective Mono and Multiple Alkylation of Diols and Polyols Catalyzed by Organotin and Its Applications on the Synthesis of Value-Added Carbohydrate Intermediates. ResearchGate.[Link]

-

Tin-mediated regioselective acylation of unprotected sugars on solid phase. ResearchGate.[Link]

-

Regioselective modification of unprotected glycosides. Chemical Communications (RSC Publishing).[Link]

-

Effective Organotin-Mediated Regioselective Functionalization of Unprotected Carbohydrates. ACS Publications.[Link]

-

Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. PMC.[Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. RSC Publishing.[Link]

-

Tin-Mediated Regioselective Benzylation and Allylation of Polyols: Applicability of a Catalytic Approach Under Solvent-Free Conditions. ACS Publications.[Link]

-

Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. Justus-Liebig-Universität Gießen.[Link]

-

Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. ResearchGate.[Link]

-

C2 hydroxyl group governs the difference in hydrolysis rates of methyl-α-D-glycero-D-guloseptanoside and methyl-β-D-glycero-D-guloseptanoside. PubMed.[Link]

-

Neighboring-group effects in the reactivities of hydroxyl groups in d-glucopyranosides. Semantic Scholar.[Link]

-

2,3-Anhydro sugars in glycoside bond synthesis. Highly stereoselective syntheses of oligosaccharides containing alpha- and beta-arabinofuranosyl linkages. PubMed.[Link]

-

Relative Reactivity of Hydroxyl Groups in Monosaccharides. ResearchGate.[Link]

-

Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.[Link]

-

Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. DergiPark.[Link]

-

Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. RSC Publishing.[Link]

-

Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature.[Link]

-

Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. ResearchGate.[Link]

-

Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. PubMed.[Link]

-

Synthesis of alkyl 4,6-O-benzylidene-α- and β-d-glucopyranosides. ResearchGate.[Link]

-

C2 Hydroxyl Group Governs the Difference in Hydrolysis Rates of Methyl-alpha-D-glycero-D-guloseptanoside and Methyl-beta-D-glycero-D-guloseptanoside. ResearchGate.[Link]

-

Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions. NIH.[Link]

-

methyl 4,6-O-benzylidene-α-D-glucopyranoside. Organic Syntheses Procedure.[Link]

-

Reductive opening of benzylidene group. NCBI.[Link]

-

4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro. PMC.[Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC.[Link]

-

4,6-O-benzylidene-directed beta-mannopyranosylation and alpha-glucopyranosylation: the 2-deoxy-2-fluoro and 3-deoxy-3-fluoro series of donors and the importance of the O2-C2-C3-O3 interaction. PubMed.[Link]

-

2,3-Anhydro Sugars in Glycoside Bond Synthesis. Highly Stereoselective Syntheses of Oligosaccharides Containing α- and β-Arabinofuranosyl Linkages. ResearchGate.[Link]

-

Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

-

Industrial Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis.[Link]

-

Applications of tin-containing intermediates to carbohydrate chemistry. PubMed.[Link]

-

SELECTIVE PROTECTION OF HYDROXY GROUP AT C6 POSITION OF GLUCOSE DERIVATIVES. Semantic Scholar.[Link]

-

4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: The 2-Deoxy-2-fluoro and 3-Deoxy-3-fluoro Series of Donors and the Importance of the O2−C2−C3−O3 Interaction. ACS Publications.[Link]

-

Site- and Stereoselective C–H Alkylations of Carbohydrates Enabled by Cooperative Photoredox, Hydrogen Atom Transfer, and Organotin Catalysis. ACS Publications.[Link]

-

A fragmentation pattern of the C3 hydroxyl group oxidized glucose... ResearchGate.[Link]

-

Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au.[Link]

-

Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. PMC.[Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. C2 hydroxyl group governs the difference in hydrolysis rates of methyl-α-D-glycero-D-guloseptanoside and methyl-β-D-glycero-D-guloseptanoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]

- 5. Applications of tin-containing intermediates to carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. phasetransfer.com [phasetransfer.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Selectivity switch in the catalytic functionalization of nonprotected carbohydrates: selective synthesis in the presence of anomeric and structurally similar carbohydrates under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. 2,3-Anhydro sugars in glycoside bond synthesis. Highly stereoselective syntheses of oligosaccharides containing alpha- and beta-arabinofuranosyl linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Validation & Comparative

Comparison of ethyl vs phenyl thioglycoside reactivity in glycosylation

This guide provides an in-depth technical comparison of ethyl (SEt) and phenyl (SPh) thioglycosides, designed for researchers requiring precise control over glycosylation outcomes.

Executive Summary

In complex oligosaccharide synthesis, the choice between ethyl and phenyl thioglycosides is rarely arbitrary; it is a strategic decision dictating the reaction's kinetic profile and orthogonality.

-

Ethyl Thioglycosides (SEt): Function as kinetically "armed" donors. They are highly reactive, activate at low temperatures (-78°C to -40°C), and are ideal for early-stage couplings or when high turnover is required.

-

Phenyl Thioglycosides (SPh): Function as kinetically "dampened" or latent donors. The aromatic ring exerts an electron-withdrawing inductive effect, stabilizing the anomeric C-S bond. They require stronger promotion or higher temperatures, making them excellent candidates for "active-latent" orthogonal strategies where they survive the activation of an SEt donor.

Mechanistic Underpinnings: The Aglycon Effect

The reactivity difference stems fundamentally from the electronic influence of the sulfur substituent on the anomeric center.

-

Ethyl (Alkyl) Group: Exerts a positive inductive effect (+I). This increases electron density on the sulfur atom, making it more nucleophilic and responsive to thiophilic promoters (electrophiles like

or -

Phenyl (Aryl) Group: Exerts a negative inductive effect (-I) and allows for resonance delocalization of the sulfur lone pair into the aromatic ring. This reduces the ground-state nucleophilicity of the sulfur, raising the activation energy required to form the activated episulfonium species.

Diagram 1: Activation Kinetics & Intermediate Formation

This pathway illustrates the divergence in activation energy (

Caption: Comparative activation pathways showing the higher activation barrier for phenyl thioglycosides due to resonance stabilization.

Reactivity Profiling & Decision Matrix

The Relative Reactivity Value (RRV) concept, pioneered by Wong and others, quantifies these differences.[1] In a standard set (e.g., per-benzylated glucose), the reactivity hierarchy is generally: Cyclohexyl > Ethyl > Methyl >> Phenyl > p-Nitrophenyl

Comparative Performance Data

| Feature | Ethyl Thioglycoside (SEt) | Phenyl Thioglycoside (SPh) |

| Reactivity Class | High / Armed | Moderate / Latent |

| Standard Activation T | -78°C to -40°C | -20°C to +20°C |

| RRV (approx. relative) | ~150 - 200 | 1 (Reference Standard) |

| Promoter Sensitivity | High. Activated by mild promoters (e.g., IDCP, mild NIS). | Lower. Requires strong promoters (NIS/TfOH, DMTST) or higher conc. |

| Stability | Moderate. Can degrade with prolonged storage or acid exposure. | Excellent. Odorless, shelf-stable, resistant to accidental hydrolysis. |

| Leaving Group Ability | Excellent. Rapid departure generates "hot" electrophiles. | Controlled. Slower departure allows for better stereocontrol in some systems. |

| Primary Use Case | Rapid synthesis; "Donor" in orthogonal coupling. | "Acceptor" in orthogonal coupling; Late-stage installation. |

Strategic Application: Orthogonal Glycosylation

The most powerful application of this reactivity difference is chemoselective (orthogonal) glycosylation . You can react an ethyl thioglycoside donor with a phenyl thioglycoside acceptor in the same pot. The promoter is tuned to activate only the SEt group, leaving the SPh group intact for a subsequent reaction.

Diagram 2: The "Active-Latent" Workflow

This flowchart demonstrates a one-pot or sequential strategy utilizing the SEt/SPh reactivity gap.

Caption: Orthogonal strategy where the SPh moiety survives the first glycosylation, serving as a leaving group only in the second step.

Experimental Protocols

A. Synthesis of Thioglycosides

Standardization is key for reproducible RRVs.

Protocol 1: Synthesis of Phenyl Thioglycosides (SPh) Target: High stability, large scale.

-

Dissolution: Dissolve per-acetylated sugar (1.0 equiv) in dry DCM (5 mL/mmol).

-

Addition: Add thiophenol (PhSH, 1.5 equiv). Note: PhSH is toxic and malodorous; handle in a fume hood.

-

Lewis Acid: Add

(1.5 - 2.0 equiv) dropwise at 0°C. -

Reaction: Warm to RT. Stir 2–12 h (monitor TLC). SPh forms slower than SEt due to lower nucleophilicity of thiophenol.

-

Workup: Quench with sat.

. Wash with water/brine.[2] Dry (

Protocol 2: Synthesis of Ethyl Thioglycosides (SEt) Target: High reactivity.

-

Dissolution: Dissolve per-acetylated sugar (1.0 equiv) in dry DCM.

-

Addition: Add ethanethiol (EtSH, 1.5 equiv).

-

Lewis Acid: Add

(1.5 equiv) at 0°C. -

Reaction: Reaction is often complete within 1–2 h.

-

Workup: Standard aqueous workup. Note: SEt products are more volatile; avoid high-vacuum for extended periods if low MW.

B. Chemoselective Glycosylation (SEt Donor + SPh Acceptor)

This protocol validates the reactivity difference.

-

Setup: Flame-dry a flask containing the SEt Donor (1.2 equiv) and SPh Acceptor (1.0 equiv) with activated 4Å molecular sieves.

-

Solvent: Add dry DCM or Toluene (0.05 M). Stir 30 min to remove trace water.

-

Cooling: Cool to -60°C (Critical step: Low T prevents SPh activation).

-

Activation: Add NIS (1.3 equiv) and TfOH (0.1 equiv).

-

Observation: The solution turns dark red/brown.

-

-

Monitoring: TLC should show consumption of SEt donor. The SPh acceptor spot should move to the product (disaccharide) spot, which will still stain for sulfur/UV if the SPh group is retained.

-

Quench: Add

or dilute

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| SPh Donor not reacting | Activation energy too high. | Increase T to 0°C or RT. Switch promoter to DMTST or |

| Loss of Selectivity (SEt vs SPh) | Temperature too high. | Ensure reaction is kept below -40°C. Use a milder promoter (e.g., IDCP) if possible. |

| Anomerization of SPh | Acidic conditions during workup. | SPh is stable, but strong acid can cause equilibration. Quench with |

| Low Yield with SEt | Hydrolysis due to moisture. | SEt is very sensitive to moisture. Increase molecular sieves load; ensure "super-dry" solvent. |

References

-

Choudhury, A. K., Mukherjee, I., Mukhopadhyay, B., & Roy, N. (1999). Chemoselective Glycosylation Based on Difference in the Reactivities of Ethyl and p-Tolyl Thioglycosides.[3] Journal of Carbohydrate Chemistry, 18(3), 361–367. Link

-

Zhang, Z., Ollmann, I. R., Ye, X. S., Wischnat, R., Baasov, T., & Wong, C. H. (1999). Programmable One-Pot Oligosaccharide Synthesis. Journal of the American Chemical Society, 121(33), 7349–7363. Link

-

Codee, J. D., Litjens, R. E., van den Bos, L. J., Overkleeft, H. S., & van der Marel, G. A. (2005). Thioglycosides in sequential glycosylation strategies. Chemical Society Reviews, 34(9), 769–782. Link

-

Fraser-Reid, B., Wu, Z., Udodong, U. E., & Ottosson, H. (1990). Armed/disarmed effects in glycosyl donors: rationalization and sidetracking. The Journal of Organic Chemistry, 55(25), 6068–6070. Link

-

Ganesh, S. (2022).[4][5][6] Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis.[4][7] University of Missouri-St. Louis Dissertations. Link

Sources

- 1. Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. "Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide " by Ganesh Shrestha [irl.umsl.edu]

- 5. Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

A Senior Application Scientist's Guide to Benchmarking Glycosyl Donor Efficiency in Automated Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Automation Imperative in Glycoscience

Carbohydrates are the most abundant biopolymers on Earth, mediating a vast array of biological processes, from immune responses and host-pathogen interactions to cellular communication.[1] The profound impact of these molecules in biology and medicine has fueled a demand for structurally well-defined glycans for use in diagnostics, vaccine development, and structure-function studies.[1][2][3] However, unlike the template-driven synthesis of proteins and nucleic acids, the chemical synthesis of carbohydrates is notoriously complex due to the challenges of controlling stereochemistry at each glycosidic linkage.[1][4]

Automated Glycan Assembly (AGA) has emerged as a transformative technology, simplifying and accelerating the process of oligosaccharide synthesis.[1][3] By adapting the principles of solid-phase synthesis, AGA enables the rapid, iterative construction of complex glycans on a polymer resin, dramatically reducing the time and specialized labor required for these demanding syntheses.[1][5][6] At the heart of every AGA cycle is the glycosylation reaction: the formation of a new glycosidic bond between a glycosyl donor and a glycosyl acceptor . The efficiency, speed, and stereochemical outcome of this single reaction dictate the success of the entire synthesis.

This guide provides a framework for objectively comparing the performance of different glycosyl donors within an automated synthesis platform. As a senior application scientist, my goal is to move beyond mere protocols and explain the causality behind experimental choices, empowering you to select and validate the optimal building blocks for your specific synthetic targets.

The Ideal Glycosyl Donor: A Chemist's Wishlist for Automation

A glycosyl donor is a carbohydrate building block activated at the anomeric carbon with a leaving group.[7] In the context of AGA, where building blocks may be stored in the synthesizer for extended periods and subjected to repeated fluidic transfers, the ideal donor must possess a specific set of characteristics:

-

High Stability: Donors must be stable to storage conditions (room temperature, inert atmosphere) and resistant to premature degradation or activation.

-

Tunable and Predictable Reactivity: Reactivity must be sufficient to couple efficiently with a range of acceptors but not so high as to cause unwanted side reactions. The concept of "armed" (electron-donating protecting groups, more reactive) and "disarmed" (electron-withdrawing protecting groups, less reactive) donors is a key principle for controlling this reactivity.[7][8][9]

-

High Stereoselectivity: The donor and activation conditions must reliably produce the desired anomeric stereoisomer (α or β), as this is critical for the biological function of the final glycan.

-

Compatibility with Automation: The donor and its activation byproducts should be soluble and not interfere with the solid-phase resin or the fluidics of the synthesizer.

-

Cost-Effectiveness and Accessibility: For large-scale synthesis, particularly in drug development, the ease of preparation and cost of the donor are significant considerations.

A Comparative Analysis of Workhorse Glycosyl Donors for AGA

Several classes of glycosyl donors have been adapted for automated synthesis, each with a unique profile of advantages and disadvantages. The choice of donor is often dictated by the specific synthetic challenge, such as the construction of difficult 1,2-cis linkages or the coupling to a hindered acceptor.

| Glycosyl Donor Class | Activation Principle | Key Advantages for AGA | Key Disadvantages for AGA |

| Thioglycosides | Electrophilic Sulfur Activation (e.g., NIS/TfOH) | High stability, well-established chemistry, tunable reactivity.[7][10] | Activators can be harsh; potential for aglycon transfer. |

| Glycosyl Phosphates | Lewis Acid Activation (e.g., TMSOTf) | High reactivity, often good for challenging couplings.[11][12] | Can be less stable than thioglycosides; requires anhydrous conditions. |

| N-Phenyltrifluoroacetimidates (PTFAI) | Brønsted or Lewis Acid Activation | Highly reactive, effective for less nucleophilic acceptors.[13][14][15] | Can be moisture-sensitive; byproduct removal is crucial. |

Thioglycosides: The Stable Stalwart

Thioglycosides are among the most widely used donors due to their excellent stability, making them ideal for storage in an automated synthesizer's building block reservoirs.[10] They are typically activated by an electrophilic promoter system, most commonly N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[7] The reactivity of thioglycosides can be finely tuned by modifying the protecting groups on the sugar ("armed/disarmed" principle) or by altering the electronic properties of the thio-aglycon.[11][16]

Glycosyl Phosphates: The Reactive Powerhouse

Developed as a highly reactive class of donors, glycosyl phosphates have proven particularly effective for difficult glycosylations, including the formation of challenging β-mannosidic linkages.[11] They are activated by a catalytic amount of a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf).[12][17] This reactivity makes them a powerful tool, as demonstrated in the automated synthesis of a branched dodecasaccharide where phosphate donors were key to the successful assembly.[12] In a direct comparison for the synthesis of chitin and chitosan oligosaccharides, glycosyl phosphates were found to be significantly more effective than thioglycosides, with final yields of 34% versus 8%, respectively.[11]

N-Phenyltrifluoroacetimidates (PTFAI): The Versatile Specialist

PTFAI donors have gained prominence for their high reactivity and their utility in coupling with less nucleophilic or hindered acceptors.[13][15] They are readily prepared from 1-hydroxyl sugars and activated with a catalytic amount of a Lewis acid.[14] Their effectiveness has been demonstrated in the synthesis of a wide variety of complex oligosaccharides and glycoconjugates, proving especially advantageous for "arming" sugar donors where other leaving groups might be too labile.[13][15]

Designing a Self-Validating Benchmarking Protocol

To objectively compare donor efficiency, a standardized and self-validating experimental system is essential. This system should minimize variables and allow for the direct comparison of key performance metrics.

The Experimental Workflow

The core of the benchmarking study is a series of automated glycosylation reactions performed on a solid support. The workflow is designed to isolate the performance of the glycosyl donor as the primary variable.

Caption: Automated Glycosylation Benchmarking Workflow.

Key Metrics and Analytical Methods

1. Coupling Yield:

-

Why it matters: This is the most direct measure of a donor's efficiency. In a multi-step AGA, even small differences in yield per step compound dramatically, affecting the overall yield.

-

How to measure: High-Performance Liquid Chromatography (HPLC) is the gold standard. A small sample of the resin-bound product is cleaved, and the crude product is analyzed. The ratio of the desired product peak area to a known internal standard allows for quantitative determination of the yield.

2. Stereoselectivity (α/β Ratio):

-

Why it matters: The biological activity of a glycan is critically dependent on its 3D structure, which is defined by its glycosidic linkages. Poor stereocontrol leads to complex mixtures that are difficult to purify and functionally useless.

-

How to measure: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive method. The chemical shift and coupling constant of the anomeric proton (H-1) are distinct for α and β anomers, allowing for precise integration and ratio determination.

3. Reaction Kinetics:

-

Why it matters: In an automated process, time is a critical resource. Faster reactions allow for shorter cycle times, increasing throughput. Understanding the reaction rate is also key to optimizing reaction conditions and minimizing donor decomposition.

-

How to measure: A time-course experiment is performed. The automated synthesizer is programmed to pause the reaction at set intervals, dispense a small aliquot of the resin, which is then quenched, cleaved, and analyzed by HPLC. Plotting product formation over time reveals the reaction rate.[18][19]

4. Donor Stability:

-

Why it matters: Donors are often stored in solution on the synthesizer for the duration of a multi-day synthesis. Decomposition reduces the effective concentration of the donor, leading to lower yields.

-

How to measure: A solution of the glycosyl donor in the synthesis solvent is kept under the same conditions as in the synthesizer. Aliquots are taken at regular intervals and analyzed by HPLC or NMR to quantify any degradation.

Experimental Protocols

Protocol 1: Standardized Automated Glycosylation Cycle

This protocol outlines a single glycosylation cycle on a generic automated glycan synthesizer (e.g., Glyconeer 2.1™).[1]

-

Resin Preparation: Start with 25 µmol of a standard glycosyl acceptor (e.g., a resin-bound glucose with a free 4-OH) loaded onto a polystyrene Merrifield resin within the synthesizer's reaction vessel.

-

Acceptor Deprotection: If necessary, perform a deprotection step (e.g., removal of a temporary protecting group like Fmoc) using the synthesizer's standard protocols, followed by extensive washing with dichloromethane (DCM) and acetonitrile (MeCN).

-

Glycosylation/Coupling:

-

Deliver a solution of the Glycosyl Donor (5.0 equivalents, 125 µmol) in anhydrous DCM to the reaction vessel.

-

Deliver a solution of the Activator (e.g., NIS, 5.5 eq; TfOH, 0.2 eq for a thioglycoside) in anhydrous DCM/Dioxane.

-

Agitate the reaction vessel at the desired temperature (e.g., -20 °C) for a set time (e.g., 30 minutes).

-

-

Washing: Drain the reaction vessel and wash the resin extensively with DCM, MeCN, and DCM again to remove excess reagents and byproducts.

-

Capping: Treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DCM) to acetylate any unreacted acceptor hydroxyl groups, preventing them from reacting in subsequent cycles.

-

Final Wash: Wash the resin as in step 4. The resin is now ready for the next cycle or for cleavage and analysis.

Protocol 2: Cleavage and Sample Preparation for Analysis

-

Resin Collection: Collect a small, accurately weighed sample of the resin (approx. 5-10 mg) from the reaction vessel.

-

Cleavage: Place the resin in a suitable vial. If using a photocleavable linker, suspend the resin in a solvent like DMF and irradiate with a 370 nm lamp until cleavage is complete.[5]

-

Sample Preparation:

-

Filter the solution to remove the resin beads.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the crude product in a known volume of a suitable solvent (e.g., MeCN for HPLC, CDCl₃ for NMR) containing a known amount of an internal standard (e.g., naphthalene).

-

-

Analysis: Proceed with HPLC and/or ¹H NMR analysis as described in section 4.2.

Data Presentation and Interpretation

The results of the benchmarking experiments should be compiled into a clear, comparative table.

Table 1: Comparative Performance of Glycosyl Donors in a Model Glycosylation

| Donor Type | Activator System | Avg. Yield (%) [a] | Stereoselectivity (α:β) [b] | Reaction Time (t½, min) [c] |

| Ethyl Thioglycoside | NIS / TfOH | 88 ± 4 | 1 : 4.5 | 12 |

| Dibutyl Phosphate | TMSOTf | 95 ± 2 | 1 : >20 | 5 |

| PTFAI | TMSOTf | 92 ± 3 | 1 : 15 | 7 |

[a] Determined by HPLC analysis of the crude cleaved product against an internal standard. n=3. [b] Determined by ¹H NMR integration of anomeric signals. n=3. [c] Time to 50% conversion, determined by kinetic analysis via HPLC. n=3.

Interpreting the Data:

-

In this hypothetical example, the Glycosyl Phosphate donor shows the highest yield, fastest reaction time, and superior β-selectivity, making it the top performer for this specific transformation.

-

The Thioglycoside is a reliable, albeit slower and less selective, option. Its high stability might make it preferable for very long syntheses where donor longevity is a concern.

-

The PTFAI donor offers a strong balance of reactivity and selectivity, representing an excellent alternative.

The final choice depends on the project's specific goals. For synthesizing a complex, biologically active oligosaccharide where stereopurity is paramount, the glycosyl phosphate would be the logical choice. For a routine synthesis where cost and stability are prioritized, the thioglycoside may be sufficient.

Mechanistic Insights: Visualizing Donor Activation

The differences in performance can be traced back to the distinct mechanisms by which each donor is activated to form the reactive electrophilic intermediate.

Caption: Comparative Activation Pathways of Glycosyl Donors.

This diagram illustrates that while both pathways converge on a common oxocarbenium-like intermediate, the initial activation steps are distinct. The nature of the activator and the intermediate formed influences the overall reaction profile, contributing to the observed differences in rate and selectivity.

Conclusion and Future Outlook

The success of Automated Glycan Assembly is fundamentally dependent on the performance of the constituent building blocks. By implementing a systematic and quantitative benchmarking strategy, researchers can move beyond anecdotal evidence and make data-driven decisions to select the optimal glycosyl donor for their synthetic goals. As AGA technology continues to evolve, with new linkers, solid supports, and synthesizer platforms, the principles of rigorous donor evaluation outlined here will remain a cornerstone of efficient and reliable automated oligosaccharide synthesis.[5] The continued development of novel, highly reactive, and stereoselective glycosyl donors will further expand the capabilities of this powerful technology, enabling the synthesis of ever more complex and biologically significant glycans.

References

- Automated Glycan Assembly: A Perspective.Journal of the American Chemical Society.

-

Glycosyl donor - Wikipedia. Wikipedia. [Link]

- Automated glycan assembly as an enabling technology.MPG.PuRe.

-

Kinetic analysis of glycation as a tool for assessing the half-life of proteins. PubMed. [Link]

-

Comparison of glycosyl donors: a supramer approach. PMC. [Link]

-

Kinetic analysis of the nonenzymatic glycosylation of hemoglobin. PubMed - NIH. [Link]

-

Automated glycan assembly as an enabling technology. PubMed. [Link]

-

Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews (RSC Publishing). [Link]

-

AUTOMATED GLYCAN ASSEMBLY ENABLES THE GLYCOSCIENCES. Solvay Institutes. [Link]

-

Linker, loading, and reaction scale influence automated glycan assembly. Beilstein Journal of Organic Chemistry. [Link]

-

A Kinetic Model for the Glycosidation of D-glucose and n-decanol. ResearchGate. [Link]

-

Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis. NIH. [Link]

-

Automated solid-phase synthesis of oligosaccharides. PubMed - NIH. [Link]

-

Predictive glycosylation modeling for rational glycoengineering of biotherapeutics. Nature. [Link]

-

protein interactions determine kinetics of N-glycan remodeling. ETH Zurich Research Collection. [Link]

-

Oligosaccharide Assembly. GlycoWorld. [Link]

-

Comparison of glycosyl donors: a supramer approach. Beilstein Archives. [Link]

-

Glycosylation with glycosyl N-phenyltrifluoroacetimidates (PTFAI) and a perspective of the future development of new glycosylation methods. Chemical Communications (RSC Publishing). [Link]

-

New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]

-

Automated oligosaccharide synthesis: Techniques and applications. The Hebrew University of Jerusalem. [Link]

-

Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. MDPI. [Link]

-

Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. Journal of the American Chemical Society. [Link]

-

Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. PMC. [Link]

-

Structure-reactivity relationships in glycosylation chemistry. Scholarly Publications Leiden University. [Link]

-

Chemical glycosylation - Wikipedia. Wikipedia. [Link]

-

Acceptor-Adaptive Automated Glycosylation Optimization For Automated Glycan Assembly. Mattan Hurevich's Lab. [Link]

-

Automated Synthesis of C1-Functionalized Oligosaccharides. PMC - NIH. [Link]

-

Glycosylation with glycosyl N-phenyltrifluoroacetimidates (PTFAI) and a perspective of the future development of new glycosylation methods. Semantic Scholar. [Link]

-

Glycosyl Trifluoroacetimidates. Part 1. Preparation and Application as New Glycosyl Donors. ResearchGate. [Link]

-

ChemInform Abstract: Glycosylation with Glycosyl N-Phenyltrifluoroacetimidates (PTFAI) and a Perspective of the Future Development of New Glycosylation Methods. ResearchGate. [Link]

-

Automated Solution-Phase Synthesis of Oligosaccharides via Iterative Electrochemical Assembly of Thioglycosides. Journal of the American Chemical Society. [Link]

-

Synthesis of the digalactan N-phenyl trifluoroacetimidate donor 7. ResearchGate. [Link]

-

Automating Glycan Assembly in Solution. PMC - PubMed Central. [Link]

-

Predicting glycosylation stereoselectivity using machine learning. Chemical Science (RSC Publishing). [Link]

-

Artificial Intelligence for Predicting Stereoselectivity in Glycosylation Chemistry. ACS. [Link]

-

Automated Glycan Assembly: A Perspective. PMC. [Link]

-

Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. ACS Central Science. [Link]

-

Thioglycoside-based glycosylations in oligosaccharide synthesis. ResearchGate. [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. [Link]

-

Comparison of glycosyl donors: a supramer approach. Beilstein Archives. [Link]

-

Controlling the stereoselectivity of glycosylation via solvent effects. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Automated glycan assembly as an enabling technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solvayinstitutes.be [solvayinstitutes.be]

- 5. BJOC - Linker, loading, and reaction scale influence automated glycan assembly [beilstein-journals.org]

- 6. cris.huji.ac.il [cris.huji.ac.il]

- 7. Glycosyl donor - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chemical glycosylation - Wikipedia [en.wikipedia.org]

- 10. irl.umsl.edu [irl.umsl.edu]

- 11. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 12. Automated solid-phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycosylation with glycosyl N-phenyltrifluoroacetimidates (PTFAI) and a perspective of the future development of new glycosylation methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Automated Synthesis of C1-Functionalized Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic analysis of glycation as a tool for assessing the half-life of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]